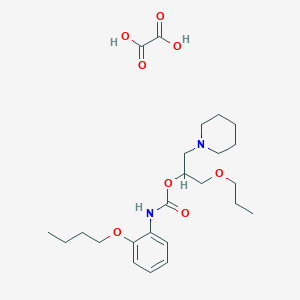
Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) is a chemical compound that has been extensively studied in the field of scientific research. This compound is known for its potential applications in various fields, including medicine, agriculture, and industry. In
Wirkmechanismus
The exact mechanism of action of carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which are involved in the growth and proliferation of cancer cells and the nervous system.
Biochemical and Physiological Effects:
Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) has been shown to have various biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the growth and proliferation of cancer cells and to have neuroprotective effects. It has also been shown to have insecticidal and herbicidal effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) in laboratory experiments is its potential use as a tool to study the mechanisms of cancer and neurodegenerative diseases. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for the study of carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1). One potential direction is the development of new derivatives of this compound with improved efficacy and safety profiles. Another potential direction is the study of the potential use of this compound as an insecticide and herbicide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various fields of scientific research.
Conclusion:
Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) is a chemical compound with potential applications in various fields of scientific research. It has been extensively studied for its potential use in the treatment of cancer and neurodegenerative diseases, as well as its potential use as an insecticide and herbicide. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) can be synthesized by reacting 2-butoxyphenyl isocyanate with 1-(1-piperidinylmethyl)-2-propoxymethyl alcohol in the presence of ethanedioic acid. The reaction is carried out under controlled conditions, and the product is purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) has potential applications in various fields of scientific research. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an insecticide and herbicide.
Eigenschaften
CAS-Nummer |
143503-35-9 |
|---|---|
Produktname |
Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) |
Molekularformel |
C24H38N2O8 |
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-butoxyphenyl)carbamate |
InChI |
InChI=1S/C22H36N2O4.C2H2O4/c1-3-5-16-27-21-12-8-7-11-20(21)23-22(25)28-19(18-26-15-4-2)17-24-13-9-6-10-14-24;3-1(4)2(5)6/h7-8,11-12,19H,3-6,9-10,13-18H2,1-2H3,(H,23,25);(H,3,4)(H,5,6) |
InChI-Schlüssel |
VJGNSXPLERZNNF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Kanonische SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
Synonyme |
Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymet hyl ester, ethanedioate (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



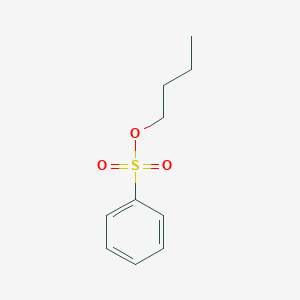
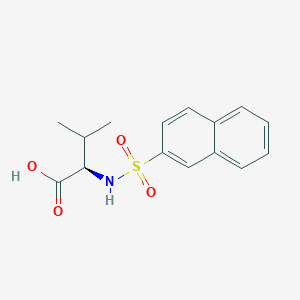
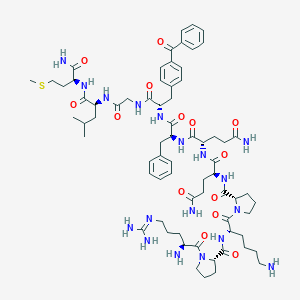
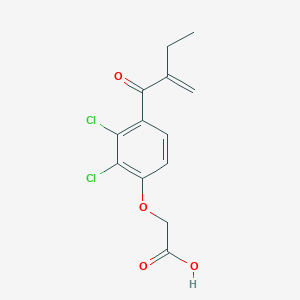
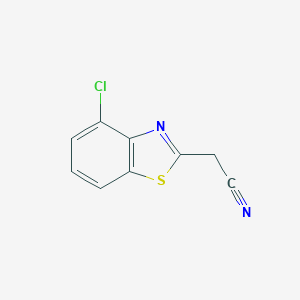

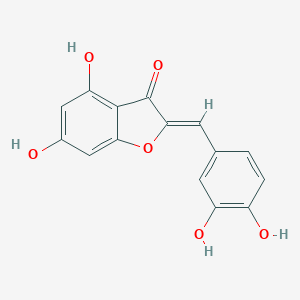
![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)
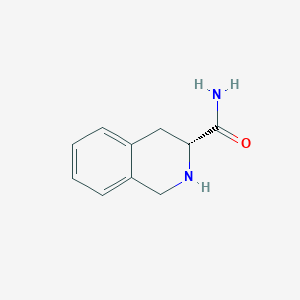
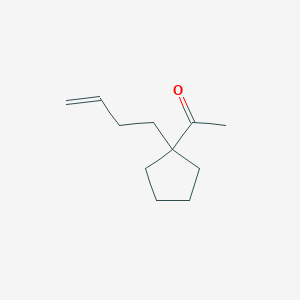
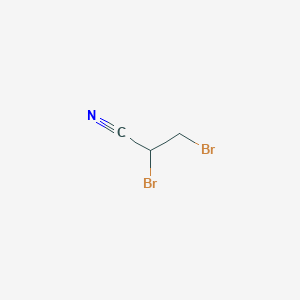

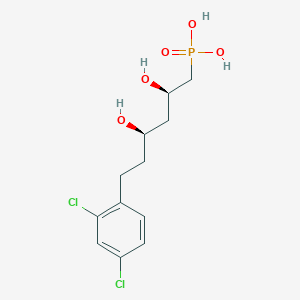
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)